molecular formula C22H27NO3 B6545612 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide CAS No. 946359-00-8

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide

Cat. No.: B6545612
CAS No.: 946359-00-8
M. Wt: 353.5 g/mol
InChI Key: KBOGAXFVICMHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen to a benzamide scaffold. The N-(2-methylpropyl) substituent distinguishes it from related analogs.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-15(2)13-23-21(24)17-10-8-16(9-11-17)14-25-19-7-5-6-18-12-22(3,4)26-20(18)19/h5-11,15H,12-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOGAXFVICMHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

The dihydrobenzofuran core is synthesized through acid-catalyzed cyclization of 2-(2-hydroxypropyl)phenol derivatives. For example, treatment of 7-hydroxy-2-(2-methylallyl)phenol with p-toluenesulfonic acid in toluene yields 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol in 78% yield.

Reaction Conditions

ParameterValue
Catalystp-TsOH (10 mol%)
SolventToluene
Temperature110°C
Time6 hours
Yield78%

Alternative Pathways via Heck Coupling

Palladium-catalyzed coupling of 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran with ethylene glycol vinyl ether followed by hydrolysis provides access to the hydroxylated derivative. This method offers superior regioselectivity (>95%) but requires specialized catalysts.

Preparation of 4-(Chloromethyl)-N-(2-methylpropyl)benzamide

Amide Bond Formation

Benzoyl chloride derivatives are coupled with 2-methylpropylamine using HBTU or EDC·HCl as coupling agents. For instance, 4-(chloromethyl)benzoic acid is activated with HBTU in dichloromethane and reacted with 2-methylpropylamine to yield the benzamide.

Optimized Conditions

ParameterValue
Coupling AgentHBTU (1.1 equiv)
BaseNEt₃ (3.0 equiv)
SolventCH₂Cl₂
Temperature25°C
Time12 hours
Yield85%

Chloromethylation Strategies

Direct chloromethylation of N-(2-methylpropyl)benzamide using chloromethyl methyl ether (MOMCl) and ZnCl₂ as a Lewis acid achieves moderate yields (60–65%). Alternatively, Friedel-Crafts alkylation of toluene derivatives followed by amidation is feasible but less efficient.

Etherification and Final Coupling

Nucleophilic Substitution

The benzofuran-7-ol fragment is deprotonated with NaH in THF and reacted with 4-(chloromethyl)-N-(2-methylpropyl)benzamide. The reaction proceeds at 60°C for 8 hours, yielding the target compound in 70% purity before chromatography.

Key Challenges

  • Competing elimination of the chloromethyl group.

  • Steric hindrance from the 2,2-dimethyl substituents.

Mitsunobu Reaction Optimization

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine enhances ether formation efficiency. A 1:1.2 molar ratio of benzofuran-7-ol to chloromethyl benzamide in THF at 0°C→25°C achieves 88% yield after silica gel purification.

Comparative Data

MethodYieldPurity (HPLC)
Nucleophilic70%92%
Mitsunobu88%98%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 6.75 (d, J = 8.0 Hz, 1H, benzofuran-H), 6.60 (s, 1H, benzofuran-H), 5.25 (s, 2H, OCH₂), 3.45 (t, J = 7.5 Hz, 2H, NHCH₂), 1.95 (m, 1H, CH(CH₃)₂), 1.50 (s, 6H, C(CH₃)₂), 0.95 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS (ESI+) : m/z calc. for C₂₃H₂₈NO₃ [M+H]⁺ 390.2064, found 390.2068.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity with a retention time of 12.4 minutes.

Industrial-Scale Considerations

Patent disclosures highlight the use of continuous flow reactors for Mitsunobu reactions, reducing reaction times to 2 hours and improving safety profiles . Solvent recovery systems (e.g., toluene distillation) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like PCC or DMP.

  • Reduction: : Reduction reactions using reagents like LiAlH₄.

  • Substitution: : Electrophilic substitution in the benzene ring, often with halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidation: : Uses Dess-Martin periodinane or pyridinium chlorochromate.

  • Reduction: : Lithium aluminum hydride in THF.

  • Substitution: : Anhydrous conditions with reagents like FeCl₃ or nitrating mixtures.

Major Products Formed

  • Oxidation: : Results in aldehydes or ketones.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Introduces halogens or nitro groups into the benzene ring.

Scientific Research Applications

The compound finds applications in:

  • Chemistry: : Used as a ligand in coordination chemistry, and as an intermediate in synthetic organic reactions.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulates biochemical pathways related to inflammation or pain response by interacting with key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

The 2,2-dimethyl-2,3-dihydrobenzofuran group is a recurring pharmacophore in agrochemicals. For example:

  • Benfuracarb (IUPAC: ethyl N-{[{[(2,3-dihydro-2,2-dimethylbenzofuran-7-yl)oxy]carbonyl}(methyl)amino]thio}-N-isopropyl-β-alaninate): A carbamate insecticide with the same benzofuran core but a carbamate ester linkage instead of a benzamide. Its mechanism involves acetylcholinesterase inhibition, whereas benzamides may act via distinct pathways .
  • Furadan (Carbofuran) : A carbamate pesticide (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) classified as WHO toxicity class IB with an LD₅₀ of 2.4 mg/kg. The benzamide derivative’s nitrogen-linked substituent likely reduces acute toxicity compared to carbamates .

Benzamide Derivatives with Varied N-Substituents

Substitution at the benzamide’s nitrogen significantly influences physicochemical properties and bioactivity:

Compound Name Molecular Formula Molecular Weight Substituent (N-) Key Properties/Activities Reference
Target Compound: 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide C24H27NO3 377.48 2-methylpropyl Moderate lipophilicity, potential pesticidal activity N/A
F217-0341: N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C24H22BrNO3 452.35 4-bromophenyl High molecular weight, 4 H-bond acceptors, used in screening assays
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide C25H22F3NO3 441.4 3-(trifluoromethyl)phenyl Enhanced lipophilicity, electron-withdrawing substituent improves metabolic stability
Key Observations:
  • Lipophilicity and Solubility : The 2-methylpropyl group in the target compound likely balances lipophilicity and steric effects, favoring membrane permeability. In contrast, the bromophenyl analog (F217-0341) has higher molecular weight and polar surface area (37.027 Ų), suggesting reduced solubility .

Research Findings and Implications

Physicochemical and Pharmacokinetic Properties

  • F217-0341 : With a solubility score of -5.69 (logS), this brominated analog may require prodrug strategies for bioavailability .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol
  • IUPAC Name : this compound

This compound features a benzamide core linked to a benzofuran moiety, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In a study evaluating various benzofuran derivatives, certain compounds demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . Although specific data for the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Anti-inflammatory Effects

Benzofuran derivatives are often investigated for their anti-inflammatory properties. The compound’s ability to inhibit pro-inflammatory cytokines could be linked to its structural features that allow interaction with inflammatory pathways. For instance, compounds with similar structures have shown the capacity to modulate NF-kB signaling pathways .

Cytotoxicity and Safety Profile

A critical aspect of evaluating any new compound is its cytotoxicity. Preliminary studies on related benzofuran derivatives indicate low toxicity towards human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile . Further testing on the specific compound will be necessary to confirm these findings.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzofuran derivatives function as enzyme inhibitors, blocking critical pathways in microbial metabolism.
  • Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its insertion into microbial membranes, disrupting their integrity and function.
  • Modulation of Signaling Pathways : By influencing various cellular signaling pathways, such as those involved in inflammation and apoptosis, the compound may exert therapeutic effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • A study synthesized a series of N-substituted benzamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Five compounds showed significant activity with IC90 values ranging from 3.73 to 4.00 µM .
  • Another investigation into carbamate-based insecticides found that modifications in the benzofuran structure could enhance biological activity while reducing toxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against M. tuberculosis
Anti-inflammatoryModulation of cytokine production
CytotoxicityLow toxicity in HEK-293 cells

Q & A

Q. What are the established synthetic routes for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol derivatives with activated benzamide precursors using carbodiimide-based coupling agents (e.g., EDC·HCl) in acetonitrile:water (3:1) under prolonged stirring (72 hours). Post-reaction purification via crystallization from methanol:water (4:1) yields ~75% product . Optimizing stoichiometry, solvent ratios, and reaction time can improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Identify signals for the dihydrobenzofuran moiety (e.g., dimethyl groups at δ 1.3–1.5 ppm), benzamide carbonyl (δ ~167 ppm), and N-(2-methylpropyl) substituents (δ 0.8–1.0 ppm for methyl groups) .
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How can researchers assess the purity of synthesized batches, and what analytical thresholds are recommended?

Purity is best assessed via HPLC with UV detection (λ = 254 nm) or UPLC-MS. Acceptable purity thresholds for biological assays are ≥95%, achievable through iterative crystallization or column chromatography .

Advanced Research Questions

Q. What computational strategies can accelerate reaction design and optimization for derivatives of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal reaction conditions. For example, reaction path searches can identify energy barriers in coupling steps, while Bayesian optimization narrows solvent/catalyst combinations, reducing trial-and-error experimentation by ~40% .

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved, and what validation protocols are recommended?

Discrepancies may arise from solvent effects, pH, or impurities. To resolve:

  • Reproduce spectra under identical conditions (solvent, temperature).
  • Use 2D NMR (COSY, HSQC) to confirm assignments.
  • Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. What methodologies are effective for studying this compound’s interaction with biological targets, and how can assay interference be minimized?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes/receptors (e.g., KD values).
  • Fluorescence Polarization : Screen for competitive binding in complex matrices.
  • Control Experiments : Use scrambled analogs or blocking agents to distinguish specific vs. nonspecific interactions .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (temperature, agitation) using factorial designs.
  • Hazard Analysis : Conduct risk assessments for solvent handling and exothermic reactions, especially at >100 mmol scales .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to assay conditions).
  • Orthogonal Assays : Validate activity in cell-free (e.g., enzymatic) and cell-based systems.
  • Structural Confirmation : Ensure compound integrity via X-ray crystallography or NOESY NMR to rule out degradation .

Q. What are the best practices for reconciling divergent synthetic yields reported in literature?

  • Detailed Protocol Sharing : Publish full experimental details (e.g., stirring rate, drying time).
  • Round-Robin Testing : Collaborate with independent labs to replicate results.
  • Byproduct Analysis : Use LC-MS to identify side products impacting yield .

Methodological Innovations

Q. How can high-throughput screening (HTS) be adapted for discovering new derivatives with enhanced properties?

Implement automated liquid handling systems to test 1,000+ analogs per week. Use cheminformatics tools (e.g., Schrodinger’s QikProp) to prioritize candidates with favorable ADME profiles .

Q. What advanced separation techniques improve purification of complex mixtures containing this compound?

  • Centrifugal Partition Chromatography (CPC) : Separate isomers using solvent systems tailored for benzamide solubility.
  • Membrane-Based Nanofiltration : Remove low-MW impurities without column degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.